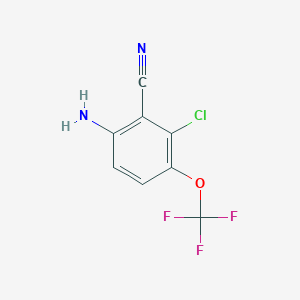
Benzonitrile, 6-amino-2-chloro-3-(trifluoromethoxy)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzonitrile, 6-amino-2-chloro-3-(trifluoromethoxy)- is a complex organic compound characterized by the presence of multiple functional groups, including an amino group, a chloro group, and a trifluoromethoxy group attached to a benzonitrile core
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Benzonitrile, 6-amino-2-chloro-3-(trifluoromethoxy)- typically involves multi-step organic reactions. One common method includes the introduction of the trifluoromethoxy group through nucleophilic substitution reactions. The amino and chloro groups can be introduced via electrophilic aromatic substitution reactions. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial to achieving high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure consistent quality and scalability, which are essential for commercial applications.
Types of Reactions:
Oxidation: Benzonitrile, 6-amino-2-chloro-3-(trifluoromethoxy)- can undergo oxidation reactions, often resulting in the formation of nitro or hydroxyl derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group or reduce other functional groups present in the molecule.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium, platinum, and other transition metals.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amines.
科学的研究の応用
Benzonitrile, 6-amino-2-chloro-3-(trifluoromethoxy)- has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of Benzonitrile, 6-amino-2-chloro-3-(trifluoromethoxy)- involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The amino and chloro groups may interact with biological macromolecules, influencing their function and activity. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action.
類似化合物との比較
- Benzonitrile, 4-(trifluoromethyl)-
- 3,5-bis(trifluoromethyl)benzonitrile
- 2-chloro-5-(trifluoromethyl)pyridine
Comparison: Compared to similar compounds, Benzonitrile, 6-amino-2-chloro-3-(trifluoromethoxy)- is unique due to the presence of multiple functional groups that confer distinct chemical reactivity and biological activity. The trifluoromethoxy group, in particular, is known for its ability to enhance metabolic stability and bioavailability, making this compound a valuable candidate for further research and development.
特性
分子式 |
C8H4ClF3N2O |
|---|---|
分子量 |
236.58 g/mol |
IUPAC名 |
6-amino-2-chloro-3-(trifluoromethoxy)benzonitrile |
InChI |
InChI=1S/C8H4ClF3N2O/c9-7-4(3-13)5(14)1-2-6(7)15-8(10,11)12/h1-2H,14H2 |
InChIキー |
XDYCGHKWABRFJJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C(=C1N)C#N)Cl)OC(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















